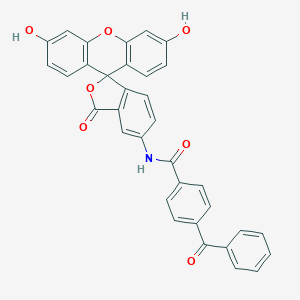

4-Benzoyl(benzoyl)-1-amidofluorescein

Descripción

4-Benzoyl(benzoyl)-1-amidofluorescein is a fluorescein-derived compound featuring dual benzoyl groups attached to its amide moiety. The benzoyl groups may enable UV-induced crosslinking, allowing covalent attachment to biomolecules for tracking or imaging purposes. This compound shares synthetic and functional parallels with benzoyl-modified nucleotides and heterocyclic analogues discussed in the literature .

Propiedades

Número CAS |

130991-96-7 |

|---|---|

Fórmula molecular |

C34H21NO7 |

Peso molecular |

555.5 g/mol |

Nombre IUPAC |

4-benzoyl-N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)benzamide |

InChI |

InChI=1S/C34H21NO7/c36-23-11-14-27-29(17-23)41-30-18-24(37)12-15-28(30)34(27)26-13-10-22(16-25(26)33(40)42-34)35-32(39)21-8-6-20(7-9-21)31(38)19-4-2-1-3-5-19/h1-18,36-37H,(H,35,39) |

Clave InChI |

GAHUUHZFTHBTNW-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O |

SMILES canónico |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O |

Otros números CAS |

130991-96-7 |

Sinónimos |

4-benzoyl(benzoyl)-1-amidofluorescein BzAF |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Benzoyl-Modified Nucleotides

3’-O-(4-Benzoyl)benzoyl Adenosine 5’-Triphosphate (BzATP)

- Core Structure : ATP with a benzoylbenzoyl group at the 3’-O position.

- Function : Irreversibly activates P2Y-purinergic receptors by covalently binding to phospholipase C-coupled receptors .

- Synthesis : Prepared via chemical coupling of benzoylbenzoyl chloride to ATP under controlled conditions .

- Key Difference : Unlike 4-Benzoyl(benzoyl)-1-amidofluorescein, BzATP targets nucleotide receptors, emphasizing its role in purinergic signaling rather than fluorescence-based applications.

2',3'-O-(4-Benzoylbenzoyl)-ATP

- Core Structure : ATP with benzoylbenzoyl groups at the 2',3'-O positions.

- Function : Mediates calcium signaling in rat glioma C6 cells via P2Y receptors .

- Structural Insight : The dual substitution at 2',3'-O positions alters receptor specificity compared to 3’-O-substituted BzATP, highlighting the importance of substituent positioning .

Heterocyclic Benzoyl Analogues in Tetrahydrofolate Derivatives

- Core Structure : Tetrahydrofolate with benzoyl or heterocyclic benzoyl groups at N5/N10 positions.

- Function : Enhances kinase inhibitory activity, with aromatic heterocycles improving binding affinity .

- Comparison : While 4-Benzoyl(benzoyl)-1-amidofluorescein lacks a folate backbone, its benzoyl groups may similarly enhance stability or target interaction.

Comparative Data Table

Research Findings and Implications

- Substituent Positioning : The 3’-O vs. 2',3'-O substitution in ATP analogues dictates receptor selectivity (P2Y vs. broader purinergic targets) . For 4-Benzoyl(benzoyl)-1-amidofluorescein, the amide-linked benzoyl groups may influence solubility or steric hindrance compared to ester-linked nucleotides.

- Synthetic Strategies : Silica gel-catalyzed solid-phase reactions (used for tetrahydrofolate analogues) could be adapted for fluorescein derivatives, enabling scalable production .

- Functional Versatility : Benzoyl modifications enhance covalent binding in photoaffinity probes (e.g., mitochondrial studies ), suggesting similar utility for the fluorescein compound in imaging applications.

Notes and Limitations

- Contradictions exist in synthesis methods (e.g., aziridine ring-opening vs. chemical coupling), emphasizing the need for compound-specific optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.